![molecular formula C13H15NOS B2366421 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one CAS No. 439094-62-9](/img/structure/B2366421.png)

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one” is a chemical compound . It is available for purchase from various suppliers .

Molecular Structure Analysis

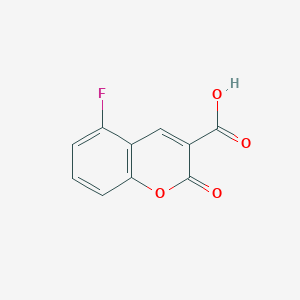

The molecular formula of “2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one” is C13H15NOS . The average mass is 233.329 Da and the monoisotopic mass is 233.087433 Da .Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point of 184–185 °C . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra have been reported . The IR (KBr) spectrum shows peaks at 3258, 1715, 1658, 1568 cm−1 . The MS (70 eV) shows a peak at m/z 214 ([M−H]−) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines : A study by Melo et al. (2004) discusses the synthesis of thiazolo[2,3-a]isoindoles and their derivatives, providing insights into the structural characteristics of these compounds (Melo et al., 2004).

Highly Diastereoselective Synthesis : Allin et al. (2000) explored the condensation of 2-acetyl benzoic acid with aminothiols, producing thiazolo[2,3-a]isoindolin-5-ones with high diastereoselectivity (Allin et al., 2000).

Medicinal Chemistry Applications

Synthesis and Anti-HIV-1 Activity : Danel et al. (1998) reported the synthesis of thiazolo[3,2-a]pyrimidin-7-ones and their activity against HIV-1, highlighting the potential medicinal applications of these compounds (Danel et al., 1998).

Selective Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Research by Mertens et al. (1993) demonstrated that certain derivatives of 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones exhibit significant inhibitory effects on HIV-1 reverse transcriptase (Mertens et al., 1993).

Other Relevant Studies

Catalytic Asymmetric Intramolecular Cascade : A study by He et al. (2014) presented a highly enantioselective method for preparing chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones, illustrating advanced techniques in asymmetric synthesis (He et al., 2014).

Anorectic Agents : Aeberli et al. (1975) researched on a novel class of anorectic agents, 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols, and evaluated their effectiveness in suppressing food consumption in rats (Aeberli et al., 1975).

Mecanismo De Acción

Mode of Action

It’s known that thiazolines, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Thiazolines, in general, are involved in a variety of biological processes, but the exact pathways and downstream effects for this specific compound require further investigation .

Propiedades

IUPAC Name |

2,2,9b-trimethyl-3H-[1,3]thiazolo[2,3-a]isoindol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-12(2)8-14-11(15)9-6-4-5-7-10(9)13(14,3)16-12/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFUZHNNQTTYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(=O)C3=CC=CC=C3C2(S1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821735 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)

![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)

![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)

![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)

![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)

![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)